molecular formula C7H6ClNOS B14710810 4-Chloro-N-hydroxybenzene-1-carbothioamide CAS No. 13749-89-8

4-Chloro-N-hydroxybenzene-1-carbothioamide

Cat. No.: B14710810
CAS No.: 13749-89-8
M. Wt: 187.65 g/mol
InChI Key: RCNXMYIEZCOGTI-UHFFFAOYSA-N
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Description

4-Chloro-N-hydroxybenzene-1-carbothioamide is a chemical compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-hydroxybenzene-1-carbothioamide typically involves the reaction of 4-chlorobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a thiolating agent like thiourea to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-hydroxybenzene-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-N-hydroxybenzene-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its anticancer activities, particularly in targeting specific signaling pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-hydroxybenzene-1-carbothioamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for further drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-hydroxybenzene-1-carbothioamide stands out due to its unique combination of a chloro group and a hydroxylamine moiety, which imparts distinct reactivity and biological properties. This makes it a valuable compound for various scientific investigations .

Properties

CAS No.

13749-89-8

Molecular Formula

C7H6ClNOS

Molecular Weight

187.65 g/mol

IUPAC Name

4-chloro-N-hydroxybenzenecarbothioamide

InChI

InChI=1S/C7H6ClNOS/c8-6-3-1-5(2-4-6)7(11)9-10/h1-4,10H,(H,9,11)

InChI Key

RCNXMYIEZCOGTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=S)NO)Cl

Origin of Product

United States

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